N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

Description

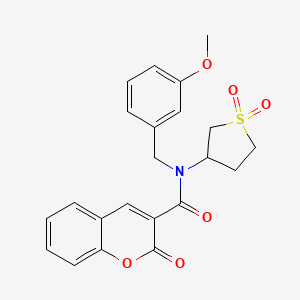

This compound is a synthetic carboxamide derivative featuring a 2-oxo-2H-chromene (coumarin) core linked to a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety and a 3-methoxybenzyl group. The 3-methoxybenzyl substituent may influence lipophilicity and steric interactions, making this compound a candidate for pharmaceutical or material science applications .

Properties

Molecular Formula |

C22H21NO6S |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C22H21NO6S/c1-28-18-7-4-5-15(11-18)13-23(17-9-10-30(26,27)14-17)21(24)19-12-16-6-2-3-8-20(16)29-22(19)25/h2-8,11-12,17H,9-10,13-14H2,1H3 |

InChI Key |

PZWLHOJVJVWZBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using suitable benzyl halides and nucleophiles.

Incorporation of the Dioxidotetrahydrothiophene Moiety: The dioxidotetrahydrothiophene moiety can be incorporated through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dioxidotetrahydrothiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl groups in the chromene core, resulting in the formation of alcohols.

Substitution: The methoxybenzyl group may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Benzyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Functionalized derivatives with various substituents.

Scientific Research Applications

Chemistry

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology and Medicine

Pharmacological Studies: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Biochemical Research: It can be used to study enzyme interactions and metabolic pathways.

Industry

Material Science: The compound may find applications in the development of new materials with specific properties.

Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide” would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

N-(2-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Ethoxybenzamide

- Structural Similarities : Shares the 1,1-dioxidotetrahydrothiophen-3-yl group and a benzamide core.

- Key Differences :

- Substituent Variation : The target compound has a 2-oxo-2H-chromene-3-carboxamide, whereas this analog uses a simpler 3-ethoxybenzamide.

- Benzyl Group : The 2-chlorobenzyl group in the analog vs. the 3-methoxybenzyl group in the target compound. Chlorine increases electronegativity, while methoxy enhances electron-donating effects.

- Implications : The coumarin core in the target compound likely improves π-π stacking interactions in biological systems compared to the benzamide analog. The ethoxy group may reduce metabolic stability compared to methoxy .

N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Structural Similarities : Contains a 2-oxo heterocyclic core (1,2-dihydropyridine) and an aromatic carboxamide linkage.

- Key Differences :

- Core Heterocycle : The pyridine ring in this compound vs. the fused benzene-pyrone system in coumarin.

- Substituents : A bromo-methylphenyl group replaces the sulfolane and methoxybenzyl moieties.

- Bromine’s bulkiness may hinder solubility compared to the sulfolane group .

N-(2-Chlorobenzyl)-2-(2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene)hydrazinecarbothioamide

- Structural Similarities : Features a 2-oxoindole moiety and a chlorobenzyl group.

- Key Differences :

- Core Structure : Indole-derived hydrazinecarbothioamide vs. coumarin-carboxamide.

- Functional Groups : Thiosemicarbazide vs. sulfolane and methoxybenzyl.

- Implications : The target compound’s sulfolane group may improve solubility in polar solvents, while the coumarin core could provide stronger aromatic interactions than the indole system .

N-(3-Methoxybenzyl)-2-Oxo-3,4-Dihydro-2H-Benzothiazine-3-Carboxamide 1,1-Dioxide

- Structural Similarities : Shares the sulfone (1,1-dioxide) group and a methoxybenzyl substituent.

- Key Differences :

- Core Heterocycle : Benzothiazine vs. coumarin.

- Oxo Position : The 2-oxo group in benzothiazine vs. 2-oxo in coumarin.

- Implications : Benzothiazine’s sulfur atom may introduce different electronic effects, while coumarin’s fused ring system likely enhances thermal stability and photophysical properties .

Research Findings and Implications

- Sulfolane vs. Halogenated Groups : The sulfone group in the target compound enhances solubility in polar solvents compared to halogenated analogs, which may improve bioavailability .

- Coumarin Core : Demonstrates superior fluorescence and rigidity over pyridine or benzamide analogs, suggesting utility in optical materials or fluorescent probes .

- Methoxy vs. Chloro Substituents : The 3-methoxybenzyl group likely reduces steric hindrance compared to 2-chlorobenzyl, favoring interactions with planar biological targets .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 573707-95-6) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H21NO6S, with a molecular weight of 427.47 g/mol. It features a chromene backbone, which is known for various pharmacological activities, alongside a tetrahydrothiophene moiety that enhances its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21NO6S |

| Molecular Weight | 427.47 g/mol |

| CAS Number | 573707-95-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

Potential Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes that are critical in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

- Modulation of Receptor Activity: It may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways.

- Anti-inflammatory Effects : It has demonstrated the ability to reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.

- Antioxidant Properties : The presence of the chromene structure contributes to its antioxidant capacity, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related chromene derivatives and found that compounds with similar structures exhibited significant cytotoxicity against breast cancer cells .

- Study 2 : Research presented at the International Conference on Drug Discovery highlighted the anti-inflammatory potential of thiophene derivatives, noting that modifications similar to those in this compound could enhance anti-inflammatory activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | High |

| Metabolism | Hepatic |

| Half-life | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.